Isopropyl-a-D-thiomannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

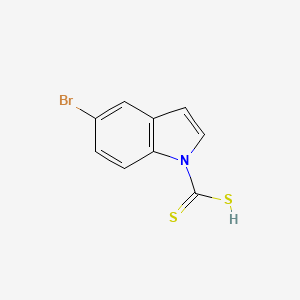

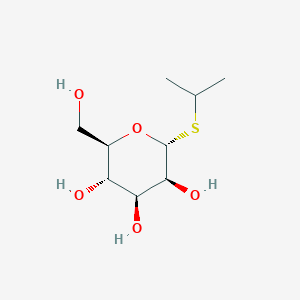

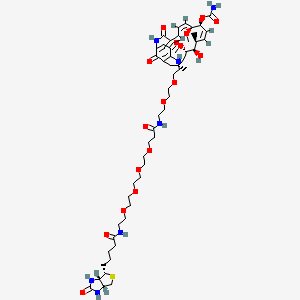

Isopropyl-α-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is particularly useful as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The compound has the molecular formula C9H18O5S and a molecular weight of 238.30 g/mol.

Métodos De Preparación

The preparation of Isopropyl-α-D-thiomannopyranoside involves several steps. One method includes the use of acetic anhydride, D-galactose, and isopropyl mercaptan as raw materials. The reaction is catalyzed by potassium acetate and carried out at 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, allowed to stand, and cooled to room temperature. Sodium carbonate is added, and the mixture is diluted with water and stirred. The final product is obtained by crystallization, filtration, and drying .

Análisis De Reacciones Químicas

Isopropyl-α-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include acetic anhydride and isopropyl mercaptan . The major products formed from these reactions are typically stable and have broad applications in the biomedical field .

Aplicaciones Científicas De Investigación

Isopropyl-α-D-thiomannopyranoside is extensively used in scientific research. It serves as a molecular probe for enzyme inhibition, allowing researchers to investigate enzyme functionalities. In the field of molecular biology, it is used to induce protein expression in Escherichia coli . The compound is also employed in the study of glycosides and their analogues, contributing to advancements in chemistry and biology .

Mecanismo De Acción

The mechanism of action of Isopropyl-α-D-thiomannopyranoside involves its role as a non-metabolizable galactose analog that induces the expression of the lac operon . It binds to the lactose repressor, causing a conformational change that allows transcription of the lac operon genes . This mechanism is crucial for its use in protein expression studies in Escherichia coli .

Comparación Con Compuestos Similares

Isopropyl-α-D-thiomannopyranoside is often compared to Isopropyl β-D-1-thiogalactopyranoside, another compound used to induce protein expression in Escherichia coli . While both compounds serve similar functions, Isopropyl-α-D-thiomannopyranoside is unique in its specific enzyme inhibition properties. Other similar compounds include 1-β-D-galactopyranosyl-2-methylpropane, which has been identified as an effective protein expression inducer .

Conclusion

Isopropyl-α-D-thiomannopyranoside is a versatile compound with significant applications in the biomedical industry. Its unique properties and mechanisms of action make it a valuable tool for scientific research, particularly in the fields of enzyme inhibition and protein expression.

Propiedades

Fórmula molecular |

C9H18O5S |

|---|---|

Peso molecular |

238.30 g/mol |

Nombre IUPAC |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8+,9-/m1/s1 |

Clave InChI |

BPHPUYQFMNQIOC-XGQMLPDNSA-N |

SMILES isomérico |

CC(C)S[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)

![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)

![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)

![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)